![molecular formula C9H15N3 B14514547 1-Azidobicyclo[3.3.1]nonane CAS No. 63534-34-9](/img/structure/B14514547.png)
1-Azidobicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azidobicyclo[3.3.1]nonane is a unique organic compound characterized by its bicyclic structure with an azide functional group. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its rigid and three-dimensional structure. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Méthodes De Préparation
The synthesis of 1-Azidobicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane scaffold.
Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and organic solvents such as dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures to ensure the stability of the azide group.
Industrial production methods for 1-Azidobicyclo[33
Analyse Des Réactions Chimiques
1-Azidobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other functional groups through substitution reactions, often using reagents like triphenylphosphine (PPh₃).
The major products formed from these reactions include triazoles, amines, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-Azidobicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mécanisme D'action
The mechanism of action of 1-Azidobicyclo[3.3.1]nonane primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is highly specific and efficient, making it a cornerstone of click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
1-Azidobicyclo[3.3.1]nonane can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a nitrogen atom in a different position.
3-Azabicyclo[3.3.1]nonane: This derivative is synthesized through a tandem Mannich reaction and is used in the development of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its azide functional group, which provides versatility in chemical reactions and applications, particularly in click chemistry.
Propriétés
Numéro CAS |
63534-34-9 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
1-azidobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H15N3/c10-12-11-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 |
Clé InChI |
LJRVBCDWEYODCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)(C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


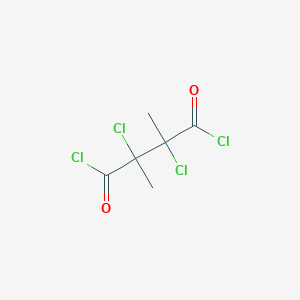
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
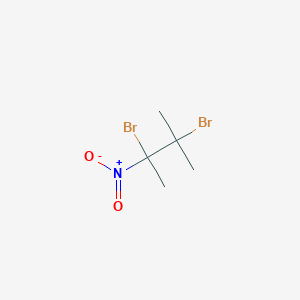
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
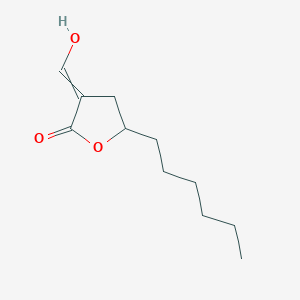
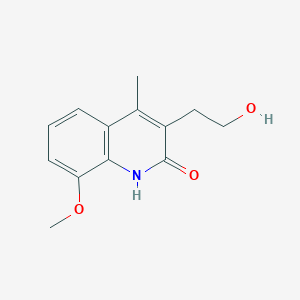
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
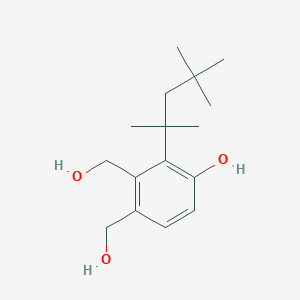
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
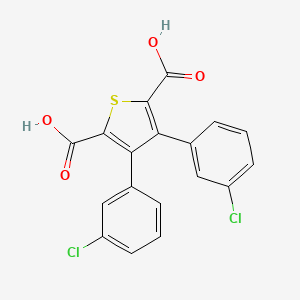
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
